17,17-(Ethylenedioxy)androst-4-en-3-one is a synthetic steroid compound with significant implications in medicinal chemistry, particularly in the treatment of hormone-dependent conditions such as prostate cancer. This compound features an ethylenedioxy group at the 17-position of the androstane steroid framework, which enhances its biological activity and pharmacological properties.
17,17-(Ethylenedioxy)androst-4-en-3-one belongs to the class of steroidal compounds. More specifically, it is categorized under androgen derivatives, which are characterized by their steroidal structure and influence on androgen receptors.
The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one can be achieved through several methodologies. One notable approach involves the modification of existing steroid frameworks using palladium-catalyzed cross-coupling reactions.
The synthesis often employs techniques such as:
The molecular structure of 17,17-(Ethylenedioxy)androst-4-en-3-one includes:
The compound undergoes various chemical reactions typical for steroids:
The reactions can be facilitated using reagents such as:
The mechanism of action for 17,17-(Ethylenedioxy)androst-4-en-3-one primarily involves its interaction with androgen receptors and enzymes involved in steroid metabolism:
Studies suggest that compounds like 17,17-(Ethylenedioxy)androst-4-en-3-one can significantly lower DHT levels in vitro and in vivo models, demonstrating its potential effectiveness as an anti-androgen agent .
Relevant data indicates that the compound retains stability across a range of pH levels but may degrade under extreme conditions .
17,17-(Ethylenedioxy)androst-4-en-3-one (CAS No: 1044-89-9) is a chemically modified steroid derivative with the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol. This synthetic compound is structurally characterized by an ethylenedioxy (1,3-dioxolane) ketal group at the C-17 position of the androstane skeleton, distinguishing it from endogenous androgens like testosterone and androstenedione [1] [10]. The systematic IUPAC name for this compound is (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-[1,3]dioxolan]-7-one, reflecting its complex tetracyclic structure with a spiroketal moiety [10]. The compound typically presents as a white to light yellow solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (30.26 mM) [1] [2]. Its structural modifications impart unique biochemical properties, positioning it as a research tool for investigating androgen-mediated pathways, particularly those relevant to dermatological applications. The compound is designated for research purposes only and is not intended for diagnostic or therapeutic use in humans [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0